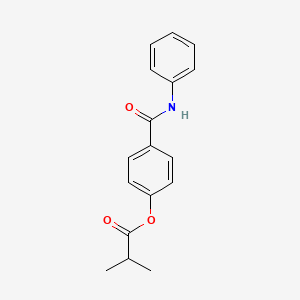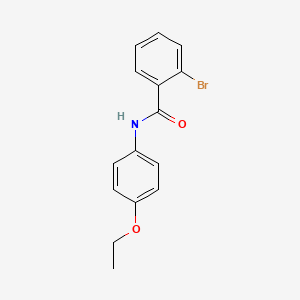![molecular formula C15H15N3OS2 B5618346 2,3-dimethyl-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-1H-indole](/img/structure/B5618346.png)
2,3-dimethyl-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related indole derivatives often involves multi-step chemical reactions, starting from simple precursors to achieve the desired complex structures. For example, the synthesis of 3,5-bis(indolyl)-1,2,4-thiadiazoles involves the oxidative dimerization of indole-3-thiocarboxamide, which is somewhat related to the target compound, highlighting the complexity and specificity required in synthesizing such molecules (Kumar et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds closely related to 2,3-dimethyl-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-1H-indole can be analyzed using various spectroscopic techniques. These include FT-IR, NMR, and single-crystal X-ray diffraction analysis, which help in confirming the structural features of synthesized compounds and understanding their molecular packing and interactions (Boraei et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving indole derivatives can lead to a variety of compounds with different chemical properties. For instance, the reaction of indole derivatives with electrophilic agents can produce N-alkyl-, N-acyl-, and N-sulfonyl- derivatives, showing the versatility and reactivity of indole-based compounds. Such reactions are crucial for modifying the chemical properties of these molecules for specific applications (Belskaya et al., 2016).
Physical Properties Analysis
The physical properties of indole derivatives, including their melting points, solubility, and crystallinity, can be determined through various analytical methods. These properties are essential for understanding the stability and applicability of these compounds in different environments and applications (Kukuljan et al., 2016).
Chemical Properties Analysis
The chemical properties of indole derivatives, such as their reactivity, stability under different conditions, and interaction with various reagents, are critical for their application in synthesis and biological activities. Studies on the antimicrobial activity of indole derivatives highlight the importance of chemical properties in determining the biological efficacy of these compounds (El-Sayed et al., 2011).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2,3-dimethylindol-1-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS2/c1-9-10(2)18(13-7-5-4-6-12(9)13)14(19)8-20-15-17-16-11(3)21-15/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLELOAZHKZXXOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C(=O)CSC3=NN=C(S3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dimethyl-1H-indol-1-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S)-3-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5618263.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B5618271.png)

![2,3-diphenyl-1,4-diazaspiro[4.4]nona-1,3-diene](/img/structure/B5618285.png)
![3-[1-cyclohexyl-5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5618292.png)
![N-[3-(difluoromethoxy)benzyl]-1-(methoxyacetyl)-4-piperidinecarboxamide](/img/structure/B5618293.png)
![2-[rel-(3R,4S)-3-(acetylamino)-4-propyl-1-pyrrolidinyl]-N-cycloheptylacetamide hydrochloride](/img/structure/B5618297.png)
![methyl N-[(4-fluorophenyl)sulfonyl]glycinate](/img/structure/B5618305.png)

![1-{3-[(3R*,4S*)-3-amino-4-phenylpyrrolidin-1-yl]-3-oxopropyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5618325.png)
![1-{4-[4-(2-thienylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5618332.png)
![(3R*,4S*)-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-4-phenylpyrrolidin-3-amine](/img/structure/B5618340.png)
![2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide](/img/structure/B5618354.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B5618368.png)